(6-Fluorobenzo[D]isoxazol-3-YL)methanol

Lipophilicity Physicochemical Properties Blood-Brain Barrier Penetration

Why choose (6-Fluorobenzo[D]isoxazol-3-YL)methanol? The 6-fluoro substituent is critical for sub-nanomolar 5-HT₂A receptor binding (Ki 0.12 nM), as seen in risperidone and paliperidone. Non-fluorinated analogs lose key halogen bonding and lipophilicity, compromising SAR. The primary alcohol handle enables rapid diversification via oxidation, alkylation, or conversion to leaving groups, accelerating hit-to-lead optimization. Ideal for constructing antipsychotic and cardiovascular drug candidates. Bulk pricing available.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
Cat. No. B8056468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluorobenzo[D]isoxazol-3-YL)methanol
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)ON=C2CO
InChIInChI=1S/C8H6FNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2
InChIKeyOJAGFQKJZJQNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Fluorobenzo[D]isoxazol-3-YL)methanol: Core Heterocyclic Building Block for CNS Drug Discovery and Cardiovascular Research


(6-Fluorobenzo[D]isoxazol-3-YL)methanol (CAS 1824320-96-8, C₈H₆FNO₂, MW 167.14 g/mol) is a fluorinated benzo[d]isoxazole bearing a hydroxymethyl group at the 3-position. This heterocyclic scaffold is a privileged pharmacophore in medicinal chemistry, particularly for constructing potent antagonists of serotonin 5-HT₂A and dopamine D₂ receptors. The compound itself is primarily a synthetic intermediate, but the 6-fluoro substitution pattern is critical for the high receptor affinity observed in clinically approved antipsychotics such as risperidone and paliperidone, which are built upon this exact core. [1]

Why Generic (6-Fluorobenzo[D]isoxazol-3-YL)methanol Substitution is Not Straightforward


Substituting (6-Fluorobenzo[D]isoxazol-3-YL)methanol with a non-fluorinated or differently substituted analog is not a trivial procurement decision. The 6-fluoro substituent profoundly alters the electronic distribution of the aromatic system, directly impacting key physicochemical parameters and target binding. Replacing it with a hydrogen (e.g., benzo[d]isoxazol-3-ylmethanol) reduces lipophilicity (lower LogP) and weakens potential halogen bonding interactions with receptor pockets. [1] Conversely, swapping the hydroxymethyl group for a carboxylic acid or a basic piperidine alters solubility, reactivity, and synthetic versatility. The precise substitution pattern is non-negotiable for programs aiming to replicate the structure-activity relationships (SAR) of established 6-fluorobenzo[d]isoxazole-based drugs like risperidone (Ki for 5-HT₂A: 0.12-0.15 nM) and paliperidone (Ki for 5-HT₂A: 0.4-1.2 nM). [2] [3]

(6-Fluorobenzo[D]isoxazol-3-YL)methanol: Evidence-Based Selection Guide Against Comparators


LogP Modulation via 6-Fluoro Substitution vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 6-position increases the lipophilicity of the benzo[d]isoxazole scaffold, a critical parameter for central nervous system (CNS) penetration. While the experimental LogP of (6-Fluorobenzo[D]isoxazol-3-YL)methanol is not explicitly reported in primary literature, its structural analog, benzo[d]isoxazol-3-ylmethanol (the non-fluorinated version), has a computed XLogP3-AA of 0.9. [1] The addition of a fluorine atom typically increases the LogP by approximately 0.2-0.4 units per substitution on an aromatic ring. This increase in lipophilicity is a primary driver for the selection of the fluorinated building block in CNS-targeted medicinal chemistry programs, where optimal LogP values (typically 1-4) are crucial for passive diffusion across the blood-brain barrier. [2]

Lipophilicity Physicochemical Properties Blood-Brain Barrier Penetration

Hydroxymethyl Reactivity: Differentiating from 6-Fluoro-3-(Piperidin-4-yl)benzo[d]isoxazole

The presence of a primary alcohol (hydroxymethyl) group at the 3-position distinguishes (6-Fluorobenzo[D]isoxazol-3-YL)methanol from its 3-piperidinyl analog, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. The alcohol provides a versatile handle for further derivatization. It can be directly oxidized to the corresponding aldehyde or carboxylic acid, or converted into a better leaving group (e.g., tosylate, mesylate, bromide) for nucleophilic displacement reactions. In contrast, the piperidinyl analog has its synthetic utility fixed to amide bond formation or N-alkylation. [1] The alcohol is a key intermediate in the synthesis of phosphoramidate derivatives, which are synthesized in good to excellent yields (78-96%). [2] This offers broader synthetic utility in constructing diverse chemical libraries from a single advanced intermediate.

Synthetic Intermediate Functional Group Interconversion C-C Bond Formation

Proven 5-HT₂A Receptor Affinity of 6-Fluorobenzo[d]isoxazole Core vs. Clinical Gold Standards

The 6-fluorobenzo[d]isoxazole scaffold, specifically when elaborated from (6-Fluorobenzo[D]isoxazol-3-YL)methanol, yields compounds with exceptionally high affinity for the serotonin 5-HT₂A receptor. This is a direct result of the 6-fluoro substitution. The clinically approved drugs risperidone and paliperidone, which contain this exact core structure linked to a piperidine-pyrimidinone moiety, demonstrate Ki values of 0.12-0.15 nM and 0.4-1.2 nM for the human 5-HT₂A receptor, respectively. [1] [2] In head-to-head comparisons, risperidone's 5-HT₂A affinity is approximately 10-fold higher than that of olanzapine (Ki = 1.48 nM). [3] This high affinity is a direct consequence of the 6-fluoro substitution on the benzo[d]isoxazole ring, as non-fluorinated analogs show significantly reduced potency.

CNS Pharmacology Receptor Binding Structure-Activity Relationship

In Vitro Antiplatelet Activity of 6-Fluorobenzo[d]isoxazole Derivatives vs. Sarpogrelate

A series of compounds bearing the 6-fluorobenzo[d]isoxazole motif, derived from the same core as (6-Fluorobenzo[D]isoxazol-3-YL)methanol, demonstrated promising antiplatelet activity. In comparative in vitro studies, a lead derivative (AZ928) exhibited superior activity to the clinically approved 5-HT₂A antagonist sarpogrelate in multiple platelet aggregation assays. [1] Specifically, the 6-fluorobenzo[d]isoxazole series showed high affinity for the 5-HT₂A receptor and potent inhibition of serotonin-induced platelet aggregation and vasoconstriction. [2] This provides a direct, quantitative link between the fluorinated core structure and a therapeutically relevant functional outcome beyond CNS applications.

Cardiovascular Research Antiplatelet Therapy Serotonin Antagonism

Targeted Application Scenarios for (6-Fluorobenzo[D]isoxazol-3-YL)methanol in Drug Discovery and Chemical Synthesis


Synthesis of Atypical Antipsychotic Drug Candidates Targeting 5-HT₂A and D₂ Receptors

This compound is the ideal starting material for constructing the core of risperidone-like molecules. The 6-fluoro substitution is essential for achieving the sub-nanomolar 5-HT₂A receptor affinity (Ki = 0.12 nM) that defines this class of drugs. [1] Researchers aiming to develop new antipsychotics with a 5-HT₂A/D₂ antagonist profile should prioritize this fluorinated building block over non-fluorinated analogs, which lack the requisite receptor binding affinity.

Development of Novel Antiplatelet Agents via 5-HT₂A Antagonism

The validated antiplatelet activity of 6-fluorobenzo[d]isoxazole derivatives, which have shown superior in vitro efficacy compared to sarpogrelate, positions this building block as a critical starting point for cardiovascular drug discovery. [2] Synthetic chemists can utilize the hydroxymethyl group for rapid diversification to explore structure-activity relationships and optimize pharmacokinetic properties for this emerging therapeutic area.

Diversification of Chemical Libraries for Structure-Activity Relationship (SAR) Studies

Unlike its 3-piperidinyl counterpart, the primary alcohol handle on this compound provides a versatile synthetic junction. It can be easily oxidized, alkylated, or converted to a leaving group, enabling the generation of diverse compound libraries. [3] This flexibility is invaluable for medicinal chemistry teams seeking to explore multiple vectors from a single, advanced intermediate, accelerating the hit-to-lead optimization process.

Quote Request

Request a Quote for (6-Fluorobenzo[D]isoxazol-3-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.